Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride
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Overview
Description
Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole compounds, which have been found to exhibit a range of biological activities.
Scientific Research Applications
- AT19008 has been investigated for its antiproliferative effects. Researchers have explored its potential as an inhibitor of cell growth and division, particularly in cancer cells. Further studies are needed to elucidate its mechanism of action and specific targets .
- The structural similarity of AT19008 to 4-aminobutanoic acid (GABA) suggests its potential as a GABAergic modulator. GABA is a neurotransmitter involved in inhibitory signaling within the central nervous system. AT19008 derivatives may influence GABA receptors, impacting neuronal excitability and potentially serving as therapeutic agents .
- AT19008 derivatives containing azetidine and oxetane rings have been synthesized. These novel heterocyclic amino acid derivatives exhibit diverse biological activities. The synthesis involves aza-Michael addition and Suzuki–Miyaura cross-coupling reactions, leading to functionalized compounds with potential pharmacological applications .
- AT19008 analogs with C-3 substitutions have been studied for their antiproliferative activity. Researchers synthesized azetidin-2-ones with various substituents at C3 of the azetidin-2-one ring. These compounds show promise in understanding the impact of C-3 modifications on their biological effects .
- AT19008 and its derivatives serve as valuable scaffolds for drug development. Medicinal chemists explore modifications to enhance potency, selectivity, and pharmacokinetic properties. These efforts aim to create novel therapeutic agents for various diseases .
- AT19008 and related compounds can serve as structural analogs for existing drugs. For example, (Azetidin-3-yl)acetic acid VIII shares similarities with 4-aminobutanoic acid (GABA). Such analogs may offer improved pharmacological profiles or novel mechanisms of action .
Antiproliferative Activity
GABAergic Modulation
Heterocyclic Amino Acid Derivatives
β-Lactam Compounds
Drug Development
Structural Analogs
Mechanism of Action
Target of Action
It’s known that azetidine derivatives can be used as structural analogues for 4-aminobutanoic acid (gaba) . They are often used in the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .
Mode of Action
Based on the known actions of similar azetidine derivatives, it can be inferred that at19008 might interact with its targets (possibly gaba a receptors) to modulate their activity .
Biochemical Pathways
If at19008 does indeed act as a modulator of gaba a receptors, it could potentially influence the gabaergic neurotransmission pathway, which plays a crucial role in inhibitory signaling in the central nervous system .
Result of Action
If it acts as a modulator of gaba a receptors, it could potentially enhance inhibitory signaling in the central nervous system .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of AT19008 .
properties
IUPAC Name |
ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-2-13-8(12)7-11-10-6(14-7)5-3-9-4-5;/h5,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUBTAHNQMBVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
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